molecular formula C18H18OS B13090923 4-[3-(2,6-Dimethylphenyl)-3-oxopropyl]thiobenzaldehyde

4-[3-(2,6-Dimethylphenyl)-3-oxopropyl]thiobenzaldehyde

Cat. No.: B13090923
M. Wt: 282.4 g/mol
InChI Key: TZJALEFLVZPORI-UHFFFAOYSA-N
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Description

4-[3-(2,6-Dimethylphenyl)-3-oxopropyl]thiobenzaldehyde is an organic compound with the molecular formula C18H18OS It is characterized by the presence of a thiobenzaldehyde group attached to a 3-oxopropyl chain, which is further substituted with a 2,6-dimethylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[3-(2,6-Dimethylphenyl)-3-oxopropyl]thiobenzaldehyde typically involves the reaction of 2,6-dimethylphenylacetic acid with thiobenzaldehyde under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as palladium, and under controlled temperature and pressure to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for efficiency, cost-effectiveness, and scalability. Advanced techniques such as continuous flow reactors and automated synthesis may be employed to enhance production rates and ensure consistent quality .

Chemical Reactions Analysis

Types of Reactions

4-[3-(2,6-Dimethylphenyl)-3-oxopropyl]thiobenzaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-[3-(2,6-Dimethylphenyl)-3-oxopropyl]thiobenzaldehyde has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 4-[3-(2,6-Dimethylphenyl)-3-oxopropyl]thiobenzaldehyde involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to altered cellular functions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[3-(2,6-Dimethylphenyl)-3-oxopropyl]thiobenzaldehyde is unique due to its specific substitution pattern and the presence of both a thiobenzaldehyde and a 3-oxopropyl group. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for specialized applications in research and industry .

Properties

Molecular Formula

C18H18OS

Molecular Weight

282.4 g/mol

IUPAC Name

4-[3-(2,6-dimethylphenyl)-3-oxopropyl]thiobenzaldehyde

InChI

InChI=1S/C18H18OS/c1-13-4-3-5-14(2)18(13)17(19)11-10-15-6-8-16(12-20)9-7-15/h3-9,12H,10-11H2,1-2H3

InChI Key

TZJALEFLVZPORI-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)C)C(=O)CCC2=CC=C(C=C2)C=S

Origin of Product

United States

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